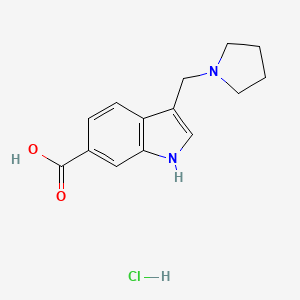

![molecular formula C20H22FNO6 B2987361 4-(2-{[(tert-Butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoic acid CAS No. 2279123-52-1](/img/structure/B2987361.png)

4-(2-{[(tert-Butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

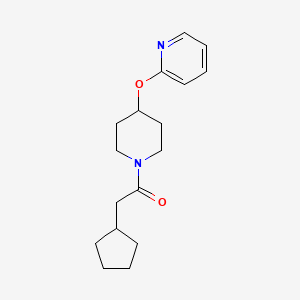

The compound “4-(2-{[(tert-Butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoic acid” is a complex organic molecule. It contains a benzoic acid group, a methoxy group, a fluorophenoxy group, and a tert-butoxycarbonyl amino group . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tert-butoxycarbonyl group would add steric bulk to the molecule, potentially affecting its reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the various functional groups. For example, the benzoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation . The Boc group could be removed under acidic conditions to reveal a free amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carboxylic acid and the ether could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Protein Assembly

This compound is used as a reactant for protein assembly directed by synthetic molecular recognition motifs. This application is crucial in the field of biochemistry and molecular biology for understanding protein structure and function .

Antibiotic and Hemolytic Activities

It is involved in the solid-phase synthesis of gramicidin S cyclic analogs, which have antibiotic and hemolytic activities. This has implications for developing new antibiotics and studying cell membrane interactions .

Hepatitis C Virus Protease Inhibitor

The compound is used in the synthesis of modified analogs of Hepatitis C Virus (HCV) protease inhibitors, contributing to antiviral drug development .

Vasopressin Receptor Agonists

It serves as a reactant in the solid-phase synthesis of peptidic V1a receptor agonists, which are potential therapeutic agents for conditions like hyponatremia .

Antimicrobial Properties

Derivatives of this compound exhibit a wide spectrum of activities, including antimicrobial properties, which are valuable in medical research and pharmaceutical applications .

Agricultural Science

The compound’s derivatives are used in agricultural science as potent fungicides, herbicides, and insecticides, highlighting its importance in crop protection and management .

MilliporeSigma - Boc-Dap-OH MDPI - Diverse compounds derived from 1,2,4-triazoles

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is known that the compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine which can then interact with its targets .

Biochemical Pathways

The compound’s structure suggests it may be involved in pathways related to amine function, given the presence of the Boc-protected amine group .

Action Environment

Factors such as pH could potentially affect the stability of the Boc group and thus the compound’s overall activity .

Propiedades

IUPAC Name |

4-[3-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO6/c1-20(2,3)28-19(25)22-11-13-14(21)6-5-7-15(13)27-16-9-8-12(18(23)24)10-17(16)26-4/h5-10H,11H2,1-4H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUWQCQDGSXXEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC=C1F)OC2=C(C=C(C=C2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-{[(tert-Butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2987282.png)

![1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2987292.png)

![Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate](/img/structure/B2987299.png)

![N-(2,4-difluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2987301.png)